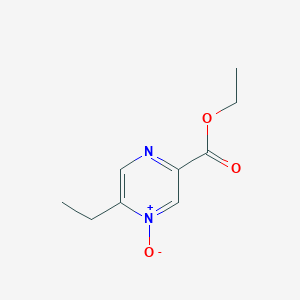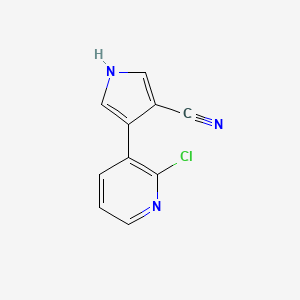
9-Methyl-9-(2-methylphenyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9-(2-methylphenyl)-9H-fluorene is an organic compound with the molecular formula C20H18 It is a derivative of fluorene, characterized by the presence of a methyl group and a 2-methylphenyl group attached to the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(2-methylphenyl)-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of fluorene with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the fluorene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted fluorenes, ketones, alcohols, and hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methyl-9-(2-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 9-Methyl-9-(2-methylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
9-Methyl-9H-fluorene: Lacks the 2-methylphenyl group, making it less sterically hindered.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a 2-methylphenyl group, affecting its reactivity and applications.
9,9-Dimethyl-9H-fluorene: Features two methyl groups, altering its electronic properties.
Uniqueness: 9-Methyl-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of both a methyl and a 2-methylphenyl group, which influence its chemical reactivity and potential applications. This structural uniqueness makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
88172-47-8 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
9-methyl-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C21H18/c1-15-9-3-6-12-18(15)21(2)19-13-7-4-10-16(19)17-11-5-8-14-20(17)21/h3-14H,1-2H3 |
InChI-Schlüssel |
WWMWQOSMHCSALS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



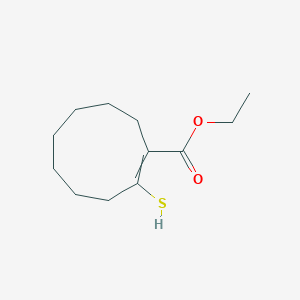
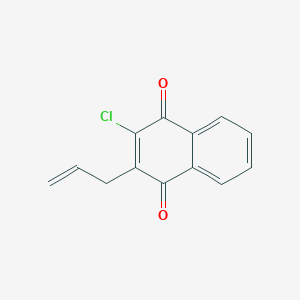
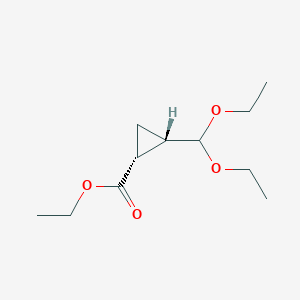

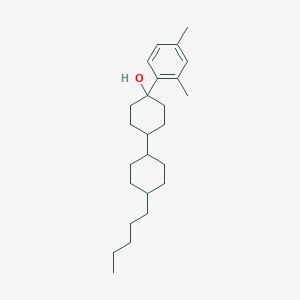

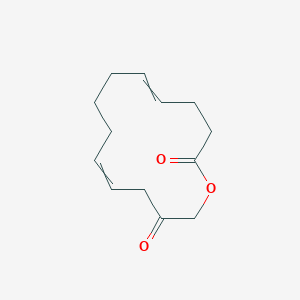

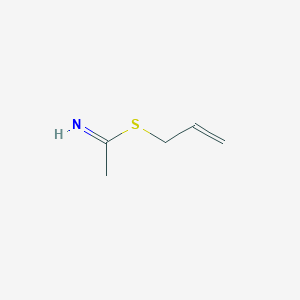
![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
